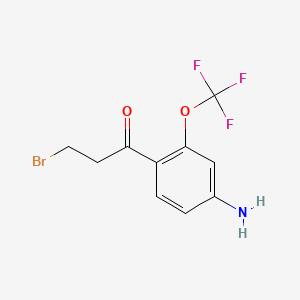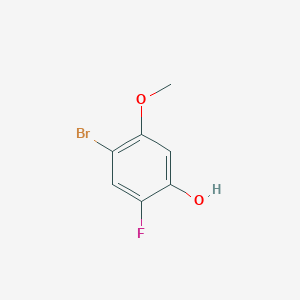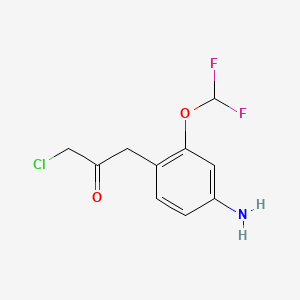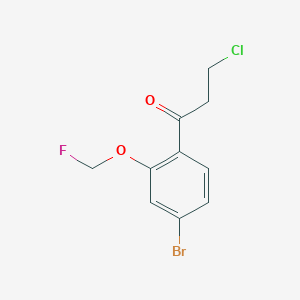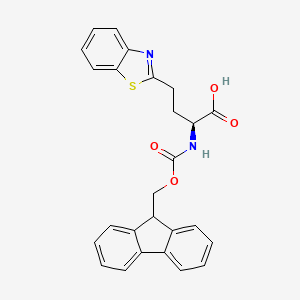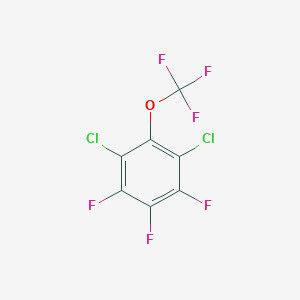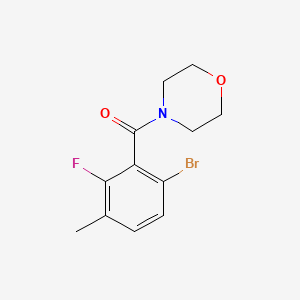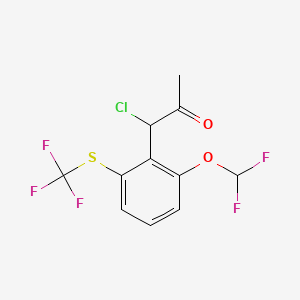![molecular formula C11H17NO3 B14035126 (2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14035126.png)
(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes a cyclohexyl group, a methylamino group, and a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexylamine with methyl acrylate to form an intermediate, which is then subjected to further reactions to introduce the oxo and carboxylic acid functionalities. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems to maintain consistent quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired effects. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: Shares the cyclohexyl group but lacks the additional functional groups present in (2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid.
Methyl acrylate: Contains the acrylate moiety but does not have the cyclohexyl or amino groups.
4-oxobutanoic acid: Similar in having the oxo and carboxylic acid groups but lacks the cyclohexyl and amino functionalities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with simpler compounds.
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
(Z)-4-(cyclohexylmethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H17NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,12,13)(H,14,15)/b7-6- |
Clé InChI |
VGURNDUAODAGEO-SREVYHEPSA-N |
SMILES isomérique |
C1CCC(CC1)CNC(=O)/C=C\C(=O)O |
SMILES canonique |
C1CCC(CC1)CNC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


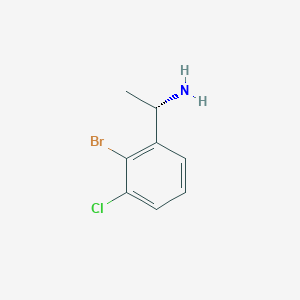
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14035050.png)

